2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-12(2,3)11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRGLFGZDMJAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one typically involves the formation of the azetidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2,2-dimethylpropan-1-one with a suitable azetidine precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid and may require specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines or thiols are used under mild to moderate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents/R-Groups | Molecular Weight (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|
| 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one | Azetidine + pyrrolidine | 2,2-Dimethylpropanoyl | ~238.3 | High rigidity; potential TLR modulator |
| 1-(Pyrrolidin-1-yl)hexadecan-1-one (1g) | Linear alkyl chain | Hexadecanoyl | ~309.5 | Lipophilic; surfactant properties |
| 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one (3oa) | Pyridine | 2,2-Dimethylpropanoyl | ~177.2 | Electron-deficient aromatic system |
| (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (A196394) | Propan-1-one + phenyl | Amino, phenyl, pyrrolidine | ~218.3 | Chiral center; CNS activity |
| 2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one | Thiophene-substituted pyrrolidine | 2,2-Dimethylpropanoyl | ~253.4 | Enhanced π-π interactions; photostability |
Key Observations:
Rigidity vs. Flexibility : The azetidine-pyrrolidine hybrid in the target compound introduces significant conformational restraint compared to linear alkyl analogues like 1g, which exhibit higher lipophilicity and surfactant behavior .
Electronic Effects : Replacement of the azetidine-pyrrolidine system with pyridine (as in 3oa) reduces steric hindrance but increases electron deficiency, altering reactivity in nucleophilic additions .
Biological Activity : Chiral analogues like A196394 demonstrate enhanced central nervous system (CNS) activity due to stereoselective binding, a property absent in the achiral target compound .
Heterocyclic Diversity : Thiophene-substituted derivatives (e.g., OMXX-292315-01) exhibit improved π-π stacking interactions, making them more suitable for optoelectronic applications compared to the purely aliphatic target compound .
Biological Activity
2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine and azetidine moiety, contributing to its biological activity. The molecular formula is , and its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate various signaling pathways, leading to effects such as:
- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacterial strains.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that it possesses significant inhibitory effects on Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Studies
In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that the compound may have potential as a lead candidate for further drug development.
Case Studies
Case Study 1: Anticancer Activity
In a recent investigation, researchers treated MCF-7 cells with varying concentrations of the compound. Results demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This study highlights its potential role in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against clinical isolates from patients with infections. The compound was effective against resistant strains, providing an alternative approach to combat antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
